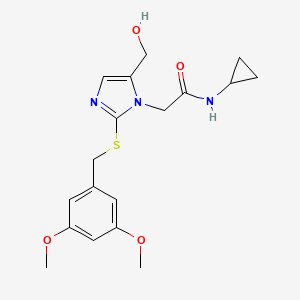
N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS Number: 921795-73-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological mechanisms, and therapeutic applications based on current research findings.
Molecular Structure
The molecular formula of this compound is C18H23N3O4S, with a molecular weight of 377.5 g/mol. The structure features a cyclopropyl group, an imidazole ring, and a thioether linkage which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. Research on related imidazole derivatives has shown effectiveness against various cancer cell lines. For instance, imidazole-based compounds have been reported to induce apoptosis in breast cancer cells by modulating signaling pathways associated with cell survival and proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Imidazole A | MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| Imidazole B | MDA-MB-231 (Breast) | 10 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
Compounds containing thioether groups have demonstrated antimicrobial properties. Research suggests that the thioether functionality enhances the interaction with microbial membranes, leading to increased permeability and cell death . The specific compound's activity against various bacterial strains is yet to be fully characterized but shows potential based on structural analogs.
Neuroprotective Effects
Some related compounds have shown neuroprotective effects in models of cerebral ischemia. The mechanism involves inhibition of cathepsin B activation, which is crucial in preventing neuronal cell death during ischemic events . This suggests that this compound may also confer similar neuroprotective benefits.
Case Studies
Several studies highlight the biological activity of imidazole derivatives:
- Breast Cancer Study : A study evaluated the effects of various imidazole derivatives on MCF-7 and MDA-MB-231 cells. The results indicated significant cytotoxicity and a potential synergistic effect when combined with standard chemotherapeutics like doxorubicin .
- Neuroprotection in Ischemia : Another study focused on a structurally similar compound demonstrating significant neuroprotection in an oxygen-glucose deprivation model, suggesting that modifications to the imidazole ring can enhance protective effects against neuronal damage .
Propiedades
IUPAC Name |
N-cyclopropyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-24-15-5-12(6-16(7-15)25-2)11-26-18-19-8-14(10-22)21(18)9-17(23)20-13-3-4-13/h5-8,13,22H,3-4,9-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDSMQXLMDOFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC=C(N2CC(=O)NC3CC3)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














